molecular formula NaOH<br>HNaO B104188 Sodium hydroxide CAS No. 1310-73-2

Sodium hydroxide

Cat. No. B104188
CAS RN: 1310-73-2
M. Wt: 39.997 g/mol
InChI Key: HEMHJVSKTPXQMS-UHFFFAOYSA-M
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Patent
US05484780

Procedure details

4-Nitroimidazole (43 mmoles, 4.86 g) was reacted with sodium hydride(43 moles, 1.72 g) and then ethyl 2-bromo-8,8,8-trifluorooctanoate (43 moles, 13.2 g) as in Example 1. The ester was hydrolyzed in 10 ml methanol and 30 ml 2N NaOH to yield a quantitative yield of 2-(4-nitro-1H-imidazol-1-yl)-8,8,8-trifluorooctanoic acid. (NMR)
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
ethyl 2-bromo-8,8,8-trifluorooctanoate
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].[H-].[Na+:10].Br[CH:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([F:26])([F:25])[F:24])[C:13]([O:15]CC)=[O:14]>CO>[OH-:2].[Na+:10].[N+:1]([C:4]1[N:5]=[CH:6][N:7]([CH:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([F:24])([F:26])[F:25])[C:13]([OH:15])=[O:14])[CH:8]=1)([O-:3])=[O:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Name
Quantity
1.72 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
ethyl 2-bromo-8,8,8-trifluorooctanoate
Quantity
13.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)CCCCCC(F)(F)F
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 30 mL
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CN(C1)C(C(=O)O)CCCCCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.